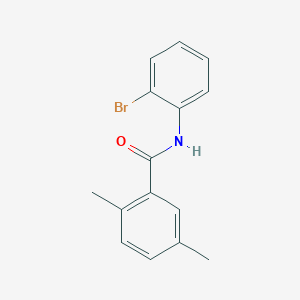

N-(2-bromophenyl)-2,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

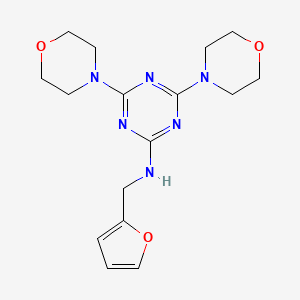

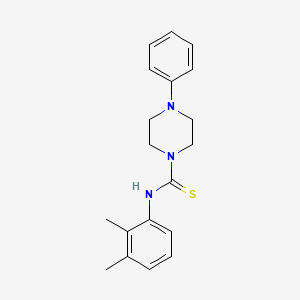

N-(2-bromophenyl)-2,5-dimethylbenzamide, commonly known as BPN, is a synthetic compound that has been extensively studied for its biological and pharmacological properties. BPN belongs to the class of benzamides, which are known to exhibit various biological activities, including analgesic, anti-inflammatory, and antipsychotic effects.

科学的研究の応用

Catalysis in Polymer Chemistry

N-(2-bromophenyl)-2,5-dimethylbenzamide: has been utilized in the field of polymer chemistry as a catalyst. It plays a role in the copolymerization processes, particularly in the synthesis of polar functionalized cyclic olefin copolymers (COCs). These polymers are valued for their high transparency, excellent thermal stability, and chemical resistance .

Antimicrobial and Antiproliferative Agents

This compound has shown potential in the medical field due to its structural similarity to other molecules that exhibit antimicrobial and antiproliferative activities. Research indicates that derivatives of N-(2-bromophenyl)-2,5-dimethylbenzamide could be developed as prospective agents against microbial infections and certain cancer cell lines .

Analytical Chemistry

In analytical chemistry, N-(2-bromophenyl)-2,5-dimethylbenzamide can be used as a precursor for synthesizing benzoxazole derivatives. These derivatives are significant in pharmaceutical and catalytic properties, making them important for the development of new analytical methods .

Materials Science

The compound’s derivatives are used in materials science, particularly in the development of novel materials with specific electronic properties. It serves as a building block for creating compounds with desired characteristics for use in various industrial applications .

Chemical Synthesis

N-(2-bromophenyl)-2,5-dimethylbenzamide: is involved in chemical synthesis, where it contributes to the development of switchable site-selective benzanilide C(sp2)-H bromination. This process is crucial for creating regiodivergent brominated benzanilide, which is essential for the function of many modern pharmaceuticals and agrochemicals .

Environmental Science

While direct applications in environmental science are not well-documented, compounds like N-(2-bromophenyl)-2,5-dimethylbenzamide are often studied for their environmental impact, degradation, and potential as intermediates in the synthesis of more environmentally friendly substances .

作用機序

Target of Action

The primary target of N-(2-bromophenyl)-2,5-dimethylbenzamide is involved in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds .

Mode of Action

N-(2-bromophenyl)-2,5-dimethylbenzamide interacts with its targets through a palladium-catalyzed Heck/Suzuki cascade reaction . The key to the success of this transformation was found to be the endo-5-norbornene-2,3-dimethanol helping prevent transmetalation of the aryl-palladium complex .

Biochemical Pathways

The compound’s interaction with its target affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of an organoboron compound (boronic acid or boronate ester) with a halide or pseudo-halide using a palladium catalyst .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is known to tolerate a wide range of functional groups and provide straightforward access to an array of oxindoles with excellent ee values .

特性

IUPAC Name |

N-(2-bromophenyl)-2,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO/c1-10-7-8-11(2)12(9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHCYXMLFVCKFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-bromo-4,5-dimethoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5771415.png)

![N-(4-{[2-(1-piperidinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5771419.png)

![4-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]-4-oxobutanoic acid](/img/structure/B5771441.png)

![5,5-dimethyl-3-[2-(2-propionylphenoxy)ethyl]-2,4-imidazolidinedione](/img/structure/B5771452.png)

![isopropyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5771455.png)

![2-[(2-chlorobenzyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5771481.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B5771503.png)